4-Bromo-3-fluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

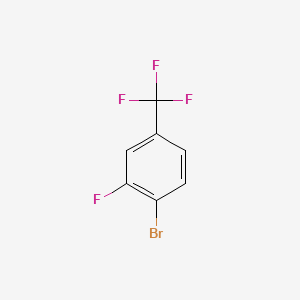

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTQZIUCYJVRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193170 | |

| Record name | 4-Bromo-3-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40161-54-4 | |

| Record name | 4-Bromo-3-fluorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040161544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorobenzotrifluoride, with the CAS Number 40161-54-4, is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development.[1][2] Its unique molecular structure, featuring bromine, fluorine, and trifluoromethyl substituents on a benzene ring, provides a versatile platform for the synthesis of complex and biologically active molecules.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility as a key building block in medicinal chemistry and organic synthesis.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine and fluorine atoms serve as reactive sites for various chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents and crop protection agents.[1][3]

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 40161-54-4 | [4] |

| Molecular Formula | C₇H₃BrF₄ | [4] |

| Molecular Weight | 243.00 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 145 °C | [1] |

| Density | 1.72 g/mL | [1] |

| Refractive Index | n20/D 1.46 | [1] |

| IUPAC Name | 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | [4] |

| Synonyms | 4-Bromo-α,α,α,3-tetrafluorotoluene | [5] |

| Purity | ≥ 98% (GC) | [5] |

| Storage Temperature | Room Temperature |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general method can be inferred from the synthesis of structurally similar compounds. The following protocols are representative and may require optimization.

Synthesis: Electrophilic Bromination of 3-Fluorobenzotrifluoride

This protocol describes a plausible method for the synthesis of this compound via electrophilic aromatic substitution.

Materials:

-

3-Fluorobenzotrifluoride

-

N-Bromosuccinimide (NBS) or liquid bromine (Br₂)

-

Iron powder (catalyst)

-

Anhydrous solvent (e.g., carbon tetrachloride or chloroform)

-

20% Sodium bisulfite solution

-

10% Sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorobenzotrifluoride in the anhydrous solvent.

-

Add a catalytic amount of iron powder to the solution.

-

Slowly add N-Bromosuccinimide or liquid bromine to the mixture at a controlled temperature (e.g., 45 °C) over a period of 3-4 hours.

-

After the addition is complete, heat the reaction mixture to reflux (e.g., 90-95 °C) for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and filter to remove the iron catalyst.

-

Wash the filtrate with a 20% sodium bisulfite solution to remove any unreacted bromine.

-

Neutralize the organic layer by washing with a 10% sodium hydroxide solution until the pH is between 7 and 9.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to obtain a product with high purity.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp at a rate of 10-20 °C/min to a final temperature of approximately 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum will show a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals in the aromatic region, with coupling patterns influenced by the fluorine and bromine substituents.

-

¹⁹F NMR: The fluorine NMR spectrum will show distinct signals for the fluorine atom on the aromatic ring and the trifluoromethyl group, providing valuable structural information.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to coupling with the fluorine atoms.

Synthetic Utility and Applications

This compound is a versatile synthetic intermediate primarily utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[6] The bromine atom serves as a handle for the introduction of various substituents, enabling the construction of complex molecular architectures.

// Main compound main [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction types suzuki [label="Suzuki-Miyaura Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; heck [label="Heck Coupling", fillcolor="#FBBC05", fontcolor="#202124"]; sonogashira [label="Sonogashira Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; other [label="Other Reactions\n(e.g., Buchwald-Hartwig)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Reactants boronic [label="R-B(OH)₂"]; alkene [label="Alkene"]; alkyne [label="Alkyne"]; amine [label="Amine"];

// Products biaryl [label="Substituted Biaryls"]; styrene [label="Substituted Styrenes"]; alkynyl [label="Alkynyl Arenes"]; arylamine [label="Arylamines"];

// Applications pharma [label="Pharmaceuticals", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; agro [label="Agrochemicals", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges main -> suzuki; suzuki -> biaryl; boronic -> suzuki [style=dashed, arrowhead=none]; biaryl -> pharma;

main -> heck; heck -> styrene; alkene -> heck [style=dashed, arrowhead=none]; styrene -> pharma; styrene -> agro;

main -> sonogashira; sonogashira -> alkynyl; alkyne -> sonogashira [style=dashed, arrowhead=none]; alkynyl -> pharma;

main -> other; other -> arylamine; amine -> other [style=dashed, arrowhead=none]; arylamine -> pharma; } .dot

Synthetic pathways of this compound.

The presence of the fluorine and trifluoromethyl groups can influence the electronic properties of the aromatic ring, affecting reaction rates and regioselectivity.[6] These groups are known to enhance the biological activity and pharmacokinetic properties of molecules, making this compound a valuable starting material for the synthesis of:

-

Anti-inflammatory and anti-cancer agents: The compound serves as a key intermediate in the synthesis of various pharmaceuticals.[1]

-

Agrochemicals: It is used in the creation of effective pesticides and crop protection agents.[3]

-

Advanced Materials: Its unique properties are beneficial in the formulation of specialty polymers and coatings with enhanced chemical resistance and thermal stability.[1]

Conclusion

This compound is a pivotal chemical intermediate with broad applications in drug discovery and material science. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for chemists engaged in the synthesis of novel and complex organic molecules. The strategic incorporation of this building block can lead to the development of compounds with enhanced biological activity and improved material characteristics.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-3-fluorobenzotrifluoride, a key intermediate in the development of pharmaceuticals and advanced materials. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data for this versatile compound.

Introduction

This compound, with the CAS Number 40161-54-4, is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the benzene ring, provides a versatile platform for a variety of chemical transformations. The trifluoromethyl group often enhances lipophilicity and metabolic stability in drug candidates, while the bromo and fluoro substituents offer sites for further functionalization, making it a valuable building block in organic synthesis.[1] This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents, and is also utilized in the formulation of specialty polymers and coatings.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-aminobenzotrifluoride. The first step involves the bromination of the starting material to yield 4-bromo-3-aminobenzotrifluoride. The subsequent step is a Balz-Schiemann reaction, which converts the amino group to a fluoro group via a diazonium salt intermediate.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-aminobenzotrifluoride

This procedure is based on the bromination of m-aminobenzotrifluoride.[2]

-

Materials:

-

m-Aminobenzotrifluoride (161.0 g)

-

Iron filings (10.0 g)

-

Bromine (160.0 g)

-

Nitrogen gas

-

-

Procedure:

-

To a reaction vessel containing 161.0 g of m-aminobenzotrifluoride and 10.0 g of iron filings, add 160.0 g of bromine dropwise with agitation at a temperature of 35-40 °C.

-

During the addition, use a slow stream of nitrogen to sweep out the evolved hydrogen bromide.

-

After the addition is complete, continue to agitate the mixture for an additional 2 hours.

-

The resulting 4-bromo-3-aminobenzotrifluoride can be purified by vacuum distillation.

-

Step 2: Synthesis of this compound via Balz-Schiemann Reaction

This is a general procedure for the Balz-Schiemann reaction, which is a well-established method for converting aromatic amines to aryl fluorides.[3][4]

-

Materials:

-

4-Bromo-3-aminobenzotrifluoride

-

Hydrochloric acid or Sulfuric acid

-

Sodium nitrite

-

Fluoroboric acid (HBF₄) or Hexafluorophosphoric acid (HPF₆)[1]

-

Ice

-

Organic solvent (e.g., diethyl ether or methylene chloride)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Diazotization: Dissolve 4-bromo-3-aminobenzotrifluoride in an aqueous acidic solution (e.g., hydrochloric or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. The completion of the diazotization can be checked with starch-iodide paper.

-

Formation of the Diazonium Salt: To the cold diazonium salt solution, add a cold solution of fluoroboric acid or hexafluorophosphoric acid to precipitate the diazonium tetrafluoroborate or hexafluorophosphate salt.

-

Isolation and Decomposition: Isolate the precipitated diazonium salt by filtration and wash it with cold water, followed by a cold organic solvent (e.g., diethyl ether).

-

Gently heat the isolated and dried diazonium salt. The salt will decompose to yield this compound, nitrogen gas, and boron trifluoride.

-

Purification: The crude product can be purified by steam distillation followed by extraction with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed by distillation to yield the pure product.

-

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 40161-54-4 | [1] |

| Molecular Formula | C₇H₃BrF₄ | [1] |

| Molecular Weight | 243.00 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 145 °C | [1] |

| Density | 1.72 g/cm³ | [1] |

| Refractive Index | n20/D 1.46 | [1] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with complex splitting patterns due to coupling with both the fluorine atom and other protons on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with the carbon atoms bonded to fluorine and bromine exhibiting characteristic chemical shifts and C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum should show two distinct resonances: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group. These signals will likely exhibit coupling to each other and to the aromatic protons.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) due to the presence of the bromine atom.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H, C-F, C-Br, and C=C bonds within the molecule.

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules in several key areas:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of novel drug candidates. The presence of the trifluoromethyl group can enhance drug efficacy and pharmacokinetic properties.[1]

-

Materials Science: This compound is used in the creation of specialty polymers and coatings with enhanced thermal stability and chemical resistance.[1]

-

Organic Synthesis: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds, allowing for the construction of complex molecular architectures.

Logical Relationship of Applications

Caption: Applications of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route via bromination of 3-aminobenzotrifluoride followed by a Balz-Schiemann reaction is a reliable method for its preparation. The unique structural features of this compound make it a highly valuable intermediate for the development of new pharmaceuticals and advanced materials. Further research into its applications is likely to yield novel and important discoveries.

References

An In-Depth Technical Guide to 4-Bromo-3-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorobenzotrifluoride is a halogenated aromatic compound of significant interest in the fields of pharmaceutical development, agrochemical synthesis, and material science. Its unique molecular structure, featuring bromine, fluorine, and trifluoromethyl substituents on a benzene ring, imparts versatile reactivity and desirable physicochemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in drug design, particularly for anti-inflammatory and anti-cancer agents.[1] The bromine and fluorine atoms provide specific sites for chemical modification, allowing for selective and controlled synthesis of complex molecules.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, with a focus on detailed experimental protocols.

Molecular Structure and Properties

The chemical structure and fundamental properties of this compound are summarized below.

Chemical Structure:

-

IUPAC Name: 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene

-

Synonyms: 4-Bromo-α,α,α,3-tetrafluorotoluene

-

CAS Number: 40161-54-4

-

Molecular Formula: C₇H₃BrF₄

Physicochemical and Spectroscopic Data:

| Property | Value | Source |

| Molecular Weight | 243.00 g/mol | PubChem |

| Appearance | Colorless to almost colorless clear liquid | Chem-Impex |

| Density | 1.72 g/mL | Chem-Impex |

| Boiling Point | 145 °C | Chem-Impex |

| Refractive Index | n20D 1.46 | Chem-Impex |

| Purity | ≥ 98% (GC) | Chem-Impex |

Synthesis and Reactivity

This compound is a key intermediate whose reactivity is primarily centered around the bromine atom. This site readily participates in palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds.

Key Reactions:

-

Suzuki-Miyaura Coupling: Enables the formation of biaryl compounds by reacting with boronic acids.[2]

-

Heck Coupling: Facilitates the substitution of the bromine with an alkene.

-

Sonogashira Coupling: Allows for the formation of a carbon-carbon bond with a terminal alkyne.[2]

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.

-

Organometallic Reagent Formation: It can be converted into Grignard or organolithium reagents for further reactions with electrophiles.[2]

The fluorine and trifluoromethyl groups, while generally less reactive, significantly influence the electronic properties of the aromatic ring, thereby affecting reaction rates and regioselectivity.[2]

Experimental Protocols

The following protocols are representative examples of the synthesis and application of this compound and related compounds.

Representative Synthesis: Bromination of an Aryl Precursor

Materials:

-

Arylhydrazine (0.5 mmol)

-

Cyclopentyl methyl ether (CPME) or Dichloromethane (CH₂Cl₂) (0.2 mL)

-

Boron tribromide (BBr₃) (2.4 equiv.)

-

Dimethyl sulfoxide (DMSO) (0.2 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Ethyl Acetate (EtOAc)

Procedure:

-

A 30-mL round-bottomed flask is placed in an ice bath.

-

Arylhydrazine (0.5 mmol) and CPME or CH₂Cl₂ (0.2 mL) are added to the flask.

-

2.4 equivalents of boron tribromide (BBr₃) are added gently.

-

DMSO (0.2 mL) is added dropwise via a syringe.

-

The mixture is then placed on a hot plate at 80°C and stirred for 1 hour under air.

-

The crude product is purified by liquid extraction with CH₂Cl₂, washed with saturated NaHCO₃ solution, and dried over Na₂SO₄.

-

Further purification is achieved by column chromatography using 100% Hexane or a Hexane:EtOAc (20:1) mixture.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a pivotal reaction for this compound in pharmaceutical and materials science applications. The following is a general experimental procedure for a ligand-free Suzuki-Miyaura reaction that can be adapted for this substrate.

Materials:

-

This compound (as the aryl halide, 1 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

-

Water-Extractable Blend (WEB) (3 mL)

-

Diethyl ether

-

n-hexane

-

Ethyl acetate

Procedure:

-

A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in WEB (3 mL) is stirred at room temperature for the required time.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction solution is extracted four times with diethyl ether (4 x 10 mL).

-

The combined organic layers are then purified by column chromatography over silica gel using a mixture of n-hexane/ethyl acetate (9:1 v/v) to yield the desired biaryl product.

-

The final product is characterized by ¹H NMR and GC-MS.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation. It is also a combustible liquid.

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

First Aid Measures:

-

Skin Contact: Wash with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Storage and Disposal:

-

Storage: Store in a well-ventilated place and keep the container tightly closed.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique combination of reactive sites and modulating functional groups makes it an essential intermediate for the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective application in research and development. The experimental protocols provided in this guide serve as a foundation for the synthesis and derivatization of this important compound.

References

IUPAC name for 1-bromo-2-fluoro-4-(trifluoromethyl)benzene

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene

Abstract

1-Bromo-2-fluoro-4-(trifluoromethyl)benzene is a highly versatile fluorinated aromatic compound that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring a reactive bromine atom alongside electron-withdrawing fluorine and trifluoromethyl groups, makes it an invaluable intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Furthermore, it explores its applications in drug development and materials science, offering detailed experimental protocols and visual diagrams to support researchers, scientists, and drug development professionals in leveraging this compound for advanced research and development projects.

Chemical Identity and Properties

1-Bromo-2-fluoro-4-(trifluoromethyl)benzene, also known by synonyms such as 4-Bromo-3-fluorobenzotrifluoride, is a key organofluorine intermediate.[1][2] The presence of the trifluoromethyl (-CF3) group significantly influences its chemical properties, contributing to increased lipophilicity and metabolic stability in derivative compounds, which are highly desirable traits in pharmaceutical design.[1][3]

Chemical Identifiers

The fundamental identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 1-bromo-2-fluoro-4-(trifluoromethyl)benzene[4] |

| Synonyms | This compound, 4-Bromo-α,α,α,3-tetrafluorotoluene[1][2] |

| CAS Number | 40161-54-4[1][2][4] |

| Molecular Formula | C₇H₃BrF₄[1] |

| InChI | 1S/C7H3BrF4/c8-5-2-1-4(3-6(5)9)7(10,11,12)/h1-3H[4] |

| InChIKey | XCTQZIUCYJVRLJ-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physical and chemical characteristics of the compound are detailed in the following table. It exists as a colorless to light yellow liquid under standard conditions.[1][4]

| Property | Value |

| Molecular Weight | 243.00 g/mol [1] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 154-155 °C[5][6][7] |

| Density | 1.72 g/cm³[1][5][6][7] |

| Refractive Index | n20/D 1.46[1][2] |

| Storage Temperature | Room Temperature, Sealed in Dry[4][5][7] |

Safety and Handling

This compound is associated with several hazard classifications and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Safety Information | Codes and Statements |

| Signal Word | Warning[4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[4] |

| Precautionary Statements | P261, P280, P305, P338, P351[4] |

| Risk Statements | R20/21/22, R36/37/38[2] |

Synthesis and Reactivity

The synthesis of 1-bromo-2-fluoro-4-(trifluoromethyl)benzene typically involves the selective bromination of its precursor, 1-fluoro-3-(trifluoromethyl)benzene. The bromine atom's position makes it an excellent leaving group for subsequent functionalization, particularly in metal-catalyzed cross-coupling reactions.

Representative Synthesis Protocol: Electrophilic Bromination

While specific patented protocols may vary, a general and representative method for the synthesis involves the direct electrophilic aromatic substitution of 1-fluoro-3-(trifluoromethyl)benzene.

Materials:

-

1-fluoro-3-(trifluoromethyl)benzene

-

N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Iron powder (catalyst)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄))

-

Aqueous sodium bisulfite solution (NaHSO₃)

-

Aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1-fluoro-3-(trifluoromethyl)benzene and the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron powder to the stirred solution.

-

Bromination: Slowly add a solution of liquid bromine in the reaction solvent (or N-Bromosuccinimide portion-wise) via the dropping funnel over 1-2 hours, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to neutralize excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield pure 1-bromo-2-fluoro-4-(trifluoromethyl)benzene.

Reactivity in Cross-Coupling Reactions

The C-Br bond in 1-bromo-2-fluoro-4-(trifluoromethyl)benzene is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to its utility as a building block.[8] Common transformations include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Applications in Drug Development

The incorporation of fluorine and trifluoromethyl groups into drug candidates can profoundly enhance their pharmacological profiles, including metabolic stability, membrane permeability, and binding affinity.[9] 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene serves as a key starting material for introducing the 2-fluoro-4-(trifluoromethyl)phenyl moiety into bioactive molecules.

Case Study: Peroxisome Proliferator-Activated Receptors (PPARs)

While not a drug itself, the scaffold is present in potent modulators of critical biological targets. For instance, the compound GW0742, a selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), features a closely related 3-fluoro-4-(trifluoromethyl)phenyl group.[10] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and energy homeostasis. Agonists containing this fluorinated scaffold are investigated for treating metabolic disorders like dyslipidemia and type 2 diabetes.

The activation of PPARδ by an agonist leads to the recruitment of coactivators and subsequent transcription of target genes involved in fatty acid oxidation and anti-inflammatory responses.

Experimental Protocols for Biological Evaluation

To assess the biological activity of compounds synthesized from 1-bromo-2-fluoro-4-(trifluoromethyl)benzene, various in vitro assays are employed. For a compound designed as a PPARδ agonist, a cell-based reporter gene assay is a standard method to quantify its potency and efficacy.

Protocol: PPARδ Luciferase Reporter Assay

This protocol describes a method to measure the activation of the PPARδ receptor in response to a test compound.

Materials:

-

HEK293T cells (or other suitable host cell line)

-

PPARδ expression plasmid

-

Luciferase reporter plasmid containing PPAR response elements (PPREs)

-

Transfection reagent (e.g., Lipofectamine)

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Opti-MEM reduced-serum medium

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., GW501516)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO₂.

-

Transfection: Co-transfect the cells in each well with the PPARδ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of the test compound or controls. Include a "vehicle only" control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for an additional 18-24 hours at 37 °C, 5% CO₂.

-

Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.

-

Data Acquisition: After 5-10 minutes of incubation to ensure complete cell lysis, measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS 40161-54-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | 40161-54-4 [sigmaaldrich.cn]

- 5. 40161-54-4 | CAS DataBase [m.chemicalbook.com]

- 6. China this compound CAS:40161-54-4 Manufacturers - Free Sample - Alfa Chemical [hr.alfachemar.com]

- 7. This compound CAS#: 40161-54-4 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GW0742 - Wikipedia [en.wikipedia.org]

Spectroscopic and Spectrometric Characterization of 4-Bromo-3-fluorobenzotrifluoride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data for 4-Bromo-3-fluorobenzotrifluoride (CAS No. 40161-54-4), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectroscopic and spectrometric properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometric analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H, ¹³C, and ¹⁹F NMR data, including chemical shifts (δ) and coupling constants (J), are currently unavailable in publicly accessible databases. Further experimental work is required to determine these values.

Infrared (IR) Spectroscopy

| Peak Position (cm⁻¹) | Assignment |

| Data Not Available | Characteristic vibrations |

While the IR spectrum has been recorded, a detailed peak list with assignments is not publicly available.

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 242 | High | [M]⁺ (Molecular ion with ⁷⁹Br) |

| 244 | High | [M]⁺ (Molecular ion with ⁸¹Br) |

| 163 | Medium | [M-Br]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility and data interpretation. The following sections outline the general methodologies for NMR, IR, and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive NMR analysis of this compound would involve the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra.

Sample Preparation:

-

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

The concentration is adjusted to ensure adequate signal-to-noise ratio.

-

A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, may be added.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity. Longer acquisition times or a larger number of scans are often necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: A fluorine-observe probe is used. The spectrum is typically referenced to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, which is a liquid at room temperature, is effectively acquired using the neat technique.

Sample Preparation:

-

A small drop of the neat liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two KBr plates.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is used.[1]

-

Technique: The spectrum is recorded using the "neat" method, meaning the pure liquid without any solvent.[1]

-

Data Acquisition: A background spectrum of the clean ATR crystal or KBr plates is recorded first. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum. Typically, a spectral range of 4000-400 cm⁻¹ is scanned.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).

-

An internal standard may be added for quantitative analysis.

Instrumentation and Parameters:

-

Gas Chromatograph (GC): A GC system equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a non-polar or medium-polar column).

-

Injection: A small volume of the sample solution is injected into the heated inlet of the GC.

-

Temperature Program: A temperature gradient is applied to the GC oven to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometer (MS): The eluent from the GC column is introduced into the ion source of the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for generating ions from the sample molecules.

-

Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detector: The detector records the abundance of each ion, generating a mass spectrum. The NIST Mass Spectrometry Data Center provides data for this compound.[1]

Visualizations

The following diagrams illustrate the general workflows for the experimental characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic and spectrometric characterization of this compound.

Caption: Logical relationship between molecular properties, analytical techniques, and the information derived for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-3-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-fluorobenzotrifluoride is a key fluorinated building block utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a trifluoromethyl group, a bromine atom, and a fluorine atom, imparts specific physicochemical properties that are critical for its application in drug design and material science.[1] The trifluoromethyl group enhances lipophilicity and metabolic stability, while the halogen substituents provide reactive handles for further chemical modification.[1] This guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines detailed experimental protocols for its assessment, and presents logical workflows for its analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrF₄ | [2][3] |

| Molecular Weight | 243.00 g/mol | [2][3] |

| CAS Number | 40161-54-4 | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.72 g/cm³ | [1] |

| Boiling Point | 145 °C | [1] |

| Refractive Index | n20/D 1.46 | [1] |

| Storage Conditions | Refrigerated (2 - 8 °C), protect from heat | [1] |

Solubility Profile

A qualitative assessment suggests solubility in solvents such as toluene, dichloromethane, ethyl acetate, acetone, methanol, and ethanol. Experimental determination is required to establish quantitative values.

Quantitative Solubility Data

The following table has been structured to record experimentally determined solubility data.

| Solvent | Chemical Class | Polarity | Predicted Solubility | Quantitative Solubility (g/L at 25°C) |

| Water | Protic | High | Poor | Data Not Available |

| Methanol | Protic | High | Soluble | Data Not Available |

| Ethanol | Protic | High | Soluble | Data Not Available |

| Acetone | Aprotic | High | Soluble | Data Not Available |

| Acetonitrile | Aprotic | High | Soluble | Data Not Available |

| Ethyl Acetate | Aprotic | Medium | Soluble | Data Not Available |

| Dichloromethane | Aprotic | Medium | Soluble | Data Not Available |

| Toluene | Aprotic | Low | Soluble | Data Not Available |

| Hexane | Aprotic | Low | Soluble | Data Not Available |

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (≥98% purity)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent. An excess is ensured when solid material remains undissolved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a minimum of 24 hours to ensure saturation. Periodically check for the persistence of undissolved solute.

-

-

Sample Processing:

-

After equilibration, remove the vials and allow any suspended solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the remaining solid.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

-

Quantitative Analysis (HPLC):

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare a series of calibration standards of decreasing concentration.

-

Dilute the collected supernatant from the saturated solutions with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water. Detection should be performed at a wavelength of maximum absorbance for the compound.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

-

Calculation:

-

Determine the concentration of the diluted supernatant samples from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Stability Profile

This compound is generally a stable compound under normal storage conditions.[2] However, its stability can be influenced by exposure to heat, light, and reactive chemicals. Forced degradation studies are essential to understand its intrinsic stability and potential degradation pathways.

General Stability

-

Thermal Stability: The compound is stable at recommended storage temperatures (2-8 °C).[1] It is a combustible liquid and should be kept away from heat and open flames.

-

Chemical Stability: It is stable under normal conditions but may react with strong oxidizing agents.[2] The trifluoromethyl group is noted to be stable to strongly basic conditions and reasonably stable towards acid. However, hydrolysis to the corresponding benzoic acid can occur under harsh acidic conditions, such as heating with 100% sulfuric acid.

-

Photostability: Benzotrifluoride derivatives can be susceptible to photohydrolysis under UV irradiation, leading to the conversion of the -CF₃ group to a carboxylic acid (-COOH). This reactivity is highly dependent on the other substituents present on the aromatic ring.

Forced Degradation Studies: Experimental Protocols

Forced degradation (stress testing) is crucial for identifying potential degradation products and establishing stability-indicating analytical methods. The following protocols are based on ICH guidelines.

Analytical Method: A stability-indicating HPLC method must be developed and validated to separate and quantify this compound from all potential degradation products.

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the following media:

-

0.1 M HCl (acidic condition)

-

Purified Water (neutral condition)

-

0.1 M NaOH (basic condition)

-

Due to low aqueous solubility, a co-solvent like acetonitrile or methanol may be required. A parallel control study of the co-solvent's stability should be run.

-

-

Stress Conditions:

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

-

Maintain control samples at room temperature and protected from light.

-

-

Analysis:

-

At specified time points, withdraw aliquots.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using the stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

-

Objective: To assess the susceptibility of the compound to oxidation.

Procedure:

-

Sample Preparation: Prepare a solution of this compound (e.g., at 1 mg/mL) in a suitable solvent.

-

Stress Conditions:

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 24 hours).

-

Maintain a control sample without hydrogen peroxide.

-

-

Analysis:

-

At specified time points, withdraw aliquots and analyze by HPLC to quantify degradation.

-

Objective: To evaluate the stability of the compound upon exposure to light.

Procedure (based on ICH Q1B guidelines):

-

Sample Preparation:

-

Expose the neat compound (as a thin layer in a chemically inert, transparent dish) to a light source.

-

Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) in a quartz cuvette or other transparent container.

-

-

Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Stress Conditions:

-

Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

Maintain the dark controls under the same temperature conditions.

-

-

Analysis:

-

After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

Compare the chromatograms to identify any photodegradation products and quantify the loss of the parent compound.

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflows for assessing the compound's properties and the factors influencing its stability.

Caption: A logical workflow for the experimental determination of solubility.

Caption: Key environmental factors influencing the stability of the compound.

References

Navigating the Complexities of 4-Bromo-3-fluorobenzotrifluoride: A Technical Guide to Hazards and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-fluorobenzotrifluoride (CAS No: 40161-54-4) is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in drug design and development is significant, particularly in the creation of anti-inflammatory and anti-cancer agents.[1] This guide provides a comprehensive overview of the known hazards and essential safety precautions for handling this compound in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure a safe working environment. This document consolidates data from multiple safety data sheets and chemical databases to present a thorough profile of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is harmful if swallowed, in contact with skin, or inhaled.[2] It is crucial to understand and respect the GHS classifications for this chemical to ensure safe handling.

GHS Hazard Classification Summary

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[2] | |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin[2] | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[2][3] | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[2][3] | |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled[2] | |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation[3] | |

| Flammable liquids | 4 | None | Warning | H227: Combustible liquid[4] |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C₇H₃BrF₄[1][2] |

| Molecular Weight | 243.00 g/mol [1][2] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 145 °C[1] |

| Density | 1.72 g/cm³[1] |

| CAS Number | 40161-54-4[1][2] |

| Synonyms | 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene, 4-Bromo-α,α,α,3-tetrafluorotoluene[1] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following PPE must be worn at all times when handling this chemical:

-

Eye Protection: Chemical safety goggles conforming to EN 166 standards are required.[3]

-

Hand Protection: Wear protective gloves. The specific glove material should be selected based on the breakthrough time for the substance.[3]

-

Skin and Body Protection: A lab coat and long-sleeved clothing are mandatory to prevent skin contact.[3]

-

Respiratory Protection: For operations where concentrations may exceed exposure limits, a NIOSH/MSHA or European Standard EN 136 approved respirator must be used.[3]

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures

-

Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[5]

-

Avoid Inhalation: Avoid breathing mist, vapors, or spray.[3][4]

-

Grounding: For transfers of the liquid, ground and bond containers and receiving equipment to prevent static discharge.

-

Spark-Proof Tools: Use only non-sparking tools when handling containers.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the handling area.[5]

Storage Procedures

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5]

-

Temperature: Store in a cool place, away from heat, sparks, open flames, and hot surfaces.[4]

-

Incompatible Materials: Information on specific incompatible materials is not widely available; however, as a general precaution, store away from strong oxidizing agents.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Take off contaminated clothing and wash it before reuse.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Spill Response Workflow

The following diagram outlines the logical workflow for responding to a spill of this compound.

Caption: Workflow for handling a chemical spill.

Disposal Considerations

Waste from this compound must be treated as hazardous waste.

Disposal Protocol

-

Waste Collection: Collect all waste material, including contaminated absorbent materials and disposable PPE, in a suitable, labeled, and closed container.

-

Labeling: Clearly label the waste container with the chemical name and associated hazards.

-

Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not dispose of it in the sanitary sewer.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. The available GHS classifications indicate acute toxicity via oral, dermal, and inhalation routes.[2] It is also known to cause skin and serious eye irritation.[2][3]

Quantitative Toxicological Data

| Data Point | Value |

| LD50 (Oral) | No data available |

| LD50 (Dermal) | No data available |

| LC50 (Inhalation) | No data available |

| Occupational Exposure Limits (PEL, TLV) | No specific limits have been established for this compound. For fluorides, as F, the OSHA PEL and ACGIH TLV is 2.5 mg/m³ as an 8-hour TWA. |

Conclusion

This compound is a valuable compound in research and development, but it presents significant hazards that necessitate stringent safety protocols. A comprehensive understanding of its properties, coupled with consistent adherence to the handling, storage, and emergency procedures outlined in this guide, is essential for the safety of all laboratory personnel. Researchers must remain vigilant and consult the most recent Safety Data Sheet before using this chemical.

References

Commercial suppliers of 4-Bromo-3-fluorobenzotrifluoride

An In-Depth Technical Guide to 4-Bromo-3-fluorobenzotrifluoride for Advanced Research & Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged in the use of this compound. As a pivotal fluorinated building block, its strategic importance in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors cannot be overstated.[1][2] This document moves beyond a simple cataloging of properties to provide actionable insights into supplier selection, quality validation, and core synthetic applications, ensuring the integrity and reproducibility of your research.

The unique architecture of this compound (CAS No. 40161-54-4), featuring a trifluoromethyl group, a fluorine atom, and a bromine atom, presents a trifecta of synthetic advantages. The trifluoromethyl group enhances lipophilicity and metabolic stability, properties highly sought after in drug design.[1][3] The bromine atom provides a versatile handle for a multitude of cross-coupling reactions, while the fluorine atom modulates the electronic properties of the aromatic ring.[4] Understanding how to leverage these features begins with sourcing high-purity material.

Part 1: The Commercial Supplier Landscape

The success of any synthetic campaign is predicated on the quality of the starting materials. For complex intermediates like this compound, sourcing from a reputable supplier is non-negotiable, as impurities can lead to unpredictable side reactions, diminished yields, and arduous purification processes.[3] The following table summarizes prominent commercial suppliers known for providing this reagent, though researchers should always perform their own lot-specific quality verification.

| Supplier | Typical Purity | Common Product Number(s) | Notes |

| Thermo Fisher Scientific (Alfa Aesar) | ≤100% | ALFAAB20117 | Provides comprehensive Safety Data Sheets (SDS).[5] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | B3783 | Offers detailed specifications and Certificates of Analysis (CoA).[6][7] |

| Chem-Impex International | ≥98% (GC) | 001706 | Provides key physical properties and application notes.[1] |

| SynQuest Laboratories | N/A | 1800-B-70 | Specializes in laboratory and research chemicals.[8] |

| Parchem | 97% - 98.5% | N/A | Distributor for fine and specialty chemicals.[9] |

| Various Marketplace Suppliers | 98% - 99% | Varies | Platforms like ECHEMI and ChemicalBook list multiple traders and manufacturers, often based in China.[10][11] |

Part 2: Core Technical Specifications and Quality Validation

Prior to its use, a thorough characterization of this compound is essential. A supplier's Certificate of Analysis (CoA) provides the initial data, but independent verification is a hallmark of rigorous science.[12]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 40161-54-4 | [1][8][13] |

| Molecular Formula | C₇H₃BrF₄ | [1][5][13] |

| Molecular Weight | 243.00 g/mol | [1][13] |

| Appearance | Colorless to almost colorless clear liquid | [1][6] |

| Boiling Point | 145 - 155 °C | [1][9][12] |

| Density | ~1.72 g/mL | [1] |

| Refractive Index (n20/D) | ~1.46 | [1][9] |

Workflow for Incoming Quality Control

The following diagram outlines a self-validating workflow for ensuring the quality of a newly received batch of the reagent.

Caption: A typical quality control workflow for validating a new batch of reagent.

Protocol: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

GC Configuration:

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL with a split ratio of 50:1. Set injector temperature to 250°C.

-

Oven Program: Hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Configuration:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The resulting chromatogram should show a single major peak. The area of this peak relative to the total area of all peaks provides the purity (e.g., >98%). The mass spectrum of the major peak should be compared against a reference library to confirm the molecular weight (243 g/mol ) and expected fragmentation pattern for this compound.

Part 3: Core Applications in Synthetic Chemistry

This reagent is a cornerstone intermediate precisely because its functional groups offer distinct and predictable reactivity, allowing for sequential and controlled molecular construction.[4]

The Workhorse Reaction: Palladium-Catalyzed Cross-Coupling

The bromine atom is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[4] These reactions are fundamental to modern medicinal chemistry for their ability to form carbon-carbon bonds efficiently.[4][14]

Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Generalized Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl boronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

-

Reagent Addition: Add this compound (1.0 eq.) to the mixture via syringe.

-

Reaction: Heat the mixture (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

This modular approach is central to modern drug discovery, enabling the systematic exploration of chemical space to optimize biological activity.[15] The resulting complex molecules are investigated for a wide range of therapeutic applications, including potential anti-inflammatory and anti-cancer agents.[1][2]

Part 4: Safety, Handling, and Storage

Proper handling of halogenated aromatic compounds is paramount for laboratory safety. The Safety Data Sheet (SDS) is the primary source of information and must be reviewed before any work begins.[5]

Summary of Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][8][13]

-

Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation.[5][8][13]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][8][13]

Recommended Handling and Storage

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[8][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[5][8]

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat and open flames.[16] Many suppliers recommend refrigeration (2 - 8 °C).[1] Keep the container tightly closed.[10][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is more than a mere catalog chemical; it is a versatile and powerful tool for molecular innovation. Its value is fully realized when high-purity material is sourced from reliable commercial suppliers and its reactivity is leveraged through well-designed synthetic protocols. By adhering to rigorous quality control measures and safe handling practices, researchers can confidently employ this building block to construct the novel pharmaceuticals, advanced agrochemicals, and high-performance materials of the future.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | 40161-54-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 40161-54-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. parchem.com [parchem.com]

- 10. echemi.com [echemi.com]

- 11. This compound | 40161-54-4 [chemicalbook.com]

- 12. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 13. This compound | C7H3BrF4 | CID 142414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-溴三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]

- 16. chemicalbook.com [chemicalbook.com]

4-Bromo-3-fluorobenzotrifluoride: A Technical Guide to its Synthesis and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-fluorobenzotrifluoride (CAS No. 40161-54-4), a key fluorinated building block in organic synthesis. While a definitive historical account of its initial discovery remains elusive in readily available literature, its synthesis can be logically deduced from established chemical principles. This document outlines a probable synthetic pathway, complete with detailed experimental protocols, and presents its known physicochemical properties in a structured format. The role of this versatile intermediate in the development of pharmaceuticals and agrochemicals is also highlighted.

Introduction: A Versatile Fluorinated Intermediate

This compound, also known as 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene, is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique trifluoromethyl structure enhances reactivity and stability, making it a valuable component for creating complex molecules with tailored properties.[1] The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a trifluoromethyl group—on the benzene ring provides a versatile platform for a variety of chemical transformations. The trifluoromethyl group contributes to increased lipophilicity, a desirable trait in drug design for improving bioavailability.[1] The bromine and fluorine substituents allow for selective reactions, facilitating the development of novel chemical entities.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 40161-54-4 |

| Molecular Formula | C₇H₃BrF₄ |

| Molecular Weight | 243.00 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 145 °C |

| Density | 1.72 g/mL |

| Refractive Index (n20D) | 1.46 |

Deduced Historical Synthesis

While the exact first synthesis of this compound is not prominently documented, a logical and historically practiced route would involve a two-step process starting from m-aminobenzotrifluoride. This pathway includes an electrophilic bromination followed by a Sandmeyer-type reaction. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a well-established method for converting aryl amines into aryl halides via a diazonium salt intermediate.[2]

The proposed synthetic pathway is as follows:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the likely synthesis of this compound.

Step 1: Synthesis of 4-Bromo-3-aminobenzotrifluoride

This procedure is based on a known method for the bromination of m-aminobenzotrifluoride.[3]

Materials:

-

m-Aminobenzotrifluoride (161.0 g)

-

Iron filings (10.0 g)

-

Bromine (160.0 g)

-

Nitrogen gas

Procedure:

-

To a reaction vessel containing 161.0 g of m-aminobenzotrifluoride and 10.0 g of iron filings, add 160.0 g of bromine dropwise with agitation.

-

Maintain the reaction temperature at 35-40 °C during the addition.

-

Use a slow stream of nitrogen to sweep out the evolved hydrogen bromide gas.

-

After the addition is complete, continue to agitate the mixture for an additional 2 hours.

-

The resulting product, 4-bromo-3-aminobenzotrifluoride, can be purified by vacuum distillation.

Step 2: Synthesis of this compound via Sandmeyer-type Reaction

This protocol is a general procedure for the conversion of an aryl amine to an aryl fluoride via a diazonium salt, a reaction that has been a cornerstone of aromatic chemistry for over a century.[2]

Materials:

-

4-Bromo-3-aminobenzotrifluoride

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Tetrafluoroboric acid (HBF₄) or another fluoride source

-

Ice

-

Water

Procedure:

-

Diazotization:

-

Dissolve the 4-Bromo-3-aminobenzotrifluoride in a suitable volume of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Fluorination (Balz-Schiemann Reaction):

-

To the cold diazonium salt solution, slowly add a solution of tetrafluoroboric acid.

-

The diazonium tetrafluoroborate salt will precipitate out of the solution.

-

Filter the precipitate and wash it with cold water, followed by a cold, low-polarity solvent (e.g., cold ethanol or ether).

-

Dry the isolated diazonium tetrafluoroborate salt.

-

Gently heat the dry salt. Thermal decomposition will yield this compound, nitrogen gas, and boron trifluoride.

-

The crude product can be purified by distillation.

-

Applications in Synthesis

This compound is a versatile building block primarily utilized in the pharmaceutical and agrochemical industries.[1] The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. This reactivity allows for the introduction of diverse molecular fragments, enabling the synthesis of complex and biologically active molecules.[4] It serves as a crucial intermediate in the development of anti-inflammatory and anti-cancer agents, as well as in the formulation of specialty polymers and coatings where it imparts chemical resistance and thermal stability.[1]

The following diagram illustrates the utility of this compound in common cross-coupling reactions.

References

Methodological & Application

The Versatility of 4-Bromo-3-fluorobenzotrifluoride in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction